molecular formula C21H37ClN+ B1199958 Clofilium CAS No. 68379-02-2

Clofilium

Cat. No.: B1199958
CAS No.: 68379-02-2
M. Wt: 339.0 g/mol
InChI Key: WPSYTTKBGAZSCX-UHFFFAOYSA-N
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Description

Clofilium is a quaternary ammonium compound known for its antiarrhythmic properties. It is primarily used as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration in cardiac tissues without affecting conduction velocity . This makes it effective in treating reentrant arrhythmias, which are a type of abnormal heart rhythm.

Safety and Hazards

Clofilium is harmful if swallowed . After handling, skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product . If swallowed, a poison center or doctor should be contacted .

Future Directions

Clofilium has been used in research for treating POLG-related disorders . In zebrafish models, this compound was able to successfully rescue mtDNA and Complex I respiratory activity to normal levels . This suggests that this compound could be a valuable tool for future research in treating mitochondrial diseases .

Preparation Methods

Clofilium can be synthesized through various chemical routes. One common method involves the reaction of 4-chlorobenzyl chloride with diethylamine to form 4-chlorobenzyl diethylamine. This intermediate is then reacted with heptyl bromide to produce this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Clofilium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Clofilium exerts its effects by blocking hERG1 potassium channels in the heart. This blockade prolongs the action potential duration and increases the refractory period of cardiac cells, thereby preventing reentrant arrhythmias . The molecular target of this compound is the hERG1 potassium channel, and its action involves binding to the channel and inhibiting its function.

Comparison with Similar Compounds

Clofilium is similar to other class III antiarrhythmic agents, such as amiodarone and sotalol. it is unique in its high selectivity and potency for hERG1 potassium channels . Other similar compounds include:

This compound’s uniqueness lies in its specific action on hERG1 potassium channels, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYTTKBGAZSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate)
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048568
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68379-02-2
Record name Clofilium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68379-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFILIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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